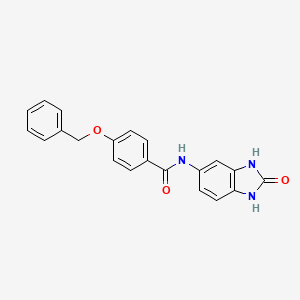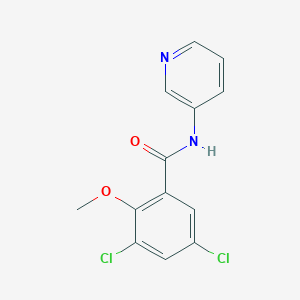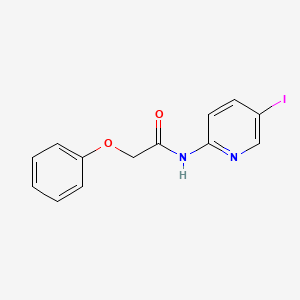![molecular formula C16H25NO2 B4410058 {2-[3-(4-methyl-1-piperidinyl)propoxy]phenyl}methanol](/img/structure/B4410058.png)
{2-[3-(4-methyl-1-piperidinyl)propoxy]phenyl}methanol
Overview
Description
{2-[3-(4-methyl-1-piperidinyl)propoxy]phenyl}methanol, also known as MPMP, is a chemical compound that has gained significant attention in scientific research due to its potential application in the development of new drugs. MPMP belongs to the class of compounds known as beta blockers, which are commonly used to treat various cardiovascular diseases.
Mechanism of Action
{2-[3-(4-methyl-1-piperidinyl)propoxy]phenyl}methanol acts as a beta blocker by binding to beta-adrenergic receptors and inhibiting the action of adrenaline and noradrenaline, which are responsible for increasing heart rate and blood pressure. By blocking these receptors, this compound reduces the workload of the heart and decreases blood pressure, making it an effective treatment for hypertension and heart failure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its action as a beta blocker. By reducing heart rate and blood pressure, this compound can improve cardiac function and reduce the risk of cardiovascular events. It has also been shown to have anxiolytic and antidepressant effects, which may be related to its ability to block beta-adrenergic receptors in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using {2-[3-(4-methyl-1-piperidinyl)propoxy]phenyl}methanol in lab experiments is its well-established mechanism of action as a beta blocker. This makes it a useful tool for studying the role of beta-adrenergic receptors in various physiological processes. However, one limitation of using this compound is its relatively low potency compared to other beta blockers, which may require higher concentrations to achieve the desired effects.
Future Directions
There are several potential future directions for research on {2-[3-(4-methyl-1-piperidinyl)propoxy]phenyl}methanol. One area of interest is its potential use in the treatment of anxiety and depression, as beta blockers have been shown to have anxiolytic and antidepressant effects. Another area of interest is the development of more potent and selective beta blockers based on the structure of this compound. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential use in the treatment of cardiovascular diseases.
Scientific Research Applications
{2-[3-(4-methyl-1-piperidinyl)propoxy]phenyl}methanol has been extensively studied for its potential application in the treatment of cardiovascular diseases, such as hypertension and heart failure. It has been shown to have a high affinity for beta-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure. This compound has also been investigated for its potential use in the treatment of anxiety and depression, as beta blockers have been shown to have anxiolytic and antidepressant effects.
properties
IUPAC Name |
[2-[3-(4-methylpiperidin-1-yl)propoxy]phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-14-7-10-17(11-8-14)9-4-12-19-16-6-3-2-5-15(16)13-18/h2-3,5-6,14,18H,4,7-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBXPEUZZDHGGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCOC2=CC=CC=C2CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)quinoxaline](/img/structure/B4409981.png)
![1-[2-(4-chloro-3-methylphenoxy)propanoyl]piperidine](/img/structure/B4409986.png)
![1-{2-[2-(2-benzyl-4-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B4409991.png)

![3-methyl-N-[(4-methyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B4410002.png)
![N-{[5-(2-fluorophenyl)-2-furyl]methyl}-2-methyl-1-propanamine hydrochloride](/img/structure/B4410007.png)

![3-[3-(4-acetyl-2-methoxyphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4410023.png)
![1-{2-[4-(2,6-dimethylmorpholin-4-yl)butoxy]phenyl}propan-1-one hydrochloride](/img/structure/B4410037.png)
![4-{4-[(4-methylphenyl)thio]butyl}morpholine hydrochloride](/img/structure/B4410040.png)
![methyl 4-{2-[(2,6-diethylphenyl)amino]-2-oxoethoxy}benzoate](/img/structure/B4410046.png)
![1-(2-{2-[2-(4-methyl-1-piperidinyl)ethoxy]ethoxy}phenyl)-1-propanone hydrochloride](/img/structure/B4410050.png)
![2-bromo-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide](/img/structure/B4410074.png)
